molecular formula C6H13N3S B3394750 N-Methylpyrrolidine-1-carbothiohydrazide CAS No. 85748-58-9

N-Methylpyrrolidine-1-carbothiohydrazide

Cat. No.: B3394750
CAS No.: 85748-58-9
M. Wt: 159.26 g/mol
InChI Key: RVVMYNGLLHYXIM-UHFFFAOYSA-N
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Description

N-Methylpyrrolidine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a pyrrolidine ring, a methyl group, and a carbothiohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpyrrolidine-1-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis method. This method utilizes catalysts such as copper and nickel-modified ZSM-5 to enhance the reaction efficiency and yield. The process involves the reaction of 1,4-butanediol with methylamine in the presence of the catalyst, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrrolidine-1-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amines or hydrazides.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbothiohydrazide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methylpyrrolidine-1-carbothiohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylpyrrolidine-1-carbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological processes. Its carbothiohydrazide moiety is particularly reactive, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrolidine: A related compound with similar structural features but lacking the carbothiohydrazide moiety.

    N-Methyl-2-pyrrolidone: Another similar compound used as a solvent in various industrial applications.

Uniqueness

N-Methylpyrrolidine-1-carbothiohydrazide is unique due to its carbothiohydrazide moiety, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methylpyrrolidine-1-carbothiohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-8(7)6(10)9-4-2-3-5-9/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVMYNGLLHYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523043
Record name N-Methylpyrrolidine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85748-58-9
Record name N-Methylpyrrolidine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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